Lipophilicity Control: Log P Differentiation from N4‑Methyl and N4‑Allyl Analogs
The target compound exhibits a computed Log P of 2.43, which is 0.21 units lower than the N4‑methyl analog (Log P = 2.64) and 0.86 units lower than the N4‑allyl analog (Log P = 3.29) . This lower lipophilicity predicts improved aqueous solubility and reduced non‑specific protein binding, while remaining within the favourable range for passive membrane permeation.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Log P = 2.43 (calculated) |
| Comparator Or Baseline | 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Log P = 2.64; 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Log P = 3.29 |
| Quantified Difference | ΔLog P = –0.21 vs. N4‑methyl analog; ΔLog P = –0.86 vs. N4‑allyl analog |
| Conditions | Computed Log P values from multiple sources (ChemBase, ChemSrc, ChemScene); consensus ALogP/CLogP algorithms |
Why This Matters
A Log P difference of ≥0.2 is sufficient to alter solubility-limited absorption and off‑target binding profiles; selecting the N4‑unsubstituted scaffold provides a deliberate reduction in lipophilicity relative to alkylated analogs.
